2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Overview
Description
2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ethyl ester functional group
Mechanism of Action
Mode of Action
It is known that fluorinated compounds often interact with biological targets in a unique manner due to the unique properties of the fluorine atom .
Biochemical Pathways
It is known that fluorinated compounds can affect a variety of biochemical pathways due to their unique chemical properties .
Pharmacokinetics
It is known that fluorinated compounds often have unique pharmacokinetic properties due to the unique properties of the fluorine atom .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound interacts with its targets and how it is metabolized by the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester typically involves the condensation of 2-fluoroaniline with 2-bromo-5-methylthiazole-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 2-fluoroaniline displaces the bromine atom on the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
- 2-(2-Bromophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
- 2-(2-Iodophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Uniqueness
2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its halogenated analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(2-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGWTVIAGVWYOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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